Octanoyl bromide
CAS No.: 6166-47-8
Cat. No.: VC14097476
Molecular Formula: C8H15BrO
Molecular Weight: 207.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6166-47-8 |
|---|---|
| Molecular Formula | C8H15BrO |
| Molecular Weight | 207.11 g/mol |
| IUPAC Name | octanoyl bromide |
| Standard InChI | InChI=1S/C8H15BrO/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3 |
| Standard InChI Key | VNVXHHXFIDRQDE-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCC(=O)Br |
Introduction
Physical and Chemical Properties
Octanoyl bromide is a colorless to pale yellow liquid with a molecular weight of 207.11 g/mol. Its structure consists of an eight-carbon alkyl chain bonded to a carbonyl bromide group, conferring high reactivity toward nucleophiles. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₅BrO |
| Molecular Weight | 207.11 g/mol |
| IUPAC Name | Octanoyl bromide |
| Boiling Point | ~205–210°C (estimated) |
| Density | ~1.25 g/cm³ (approximate) |
| Solubility | Miscible with organic solvents (e.g., dichloromethane, ether) |
The compound’s Standard InChI key (VNVXHHXFIDRQDE-UHFFFAOYSA-N) confirms its unique stereochemical identity. Its reactivity stems from the electrophilic bromine atom, which facilitates acyl transfer reactions.
Synthesis and Production
Conventional Synthesis Routes
Octanoyl bromide is typically synthesized via the reaction of octanoic acid with brominating agents such as phosphorus tribromide (PBr₃) or hydrogen bromide (HBr). The general reaction proceeds as follows:
This exothermic reaction requires strict temperature control (0–5°C) to minimize side reactions and ensure high yields. Recent advancements emphasize the use of catalytic tetrabutylammonium bromide (TBAB) to enhance reaction efficiency, as demonstrated in analogous syntheses of alkyl bromides .
Industrial-Scale Production
A patented method for related bromides involves refluxing n-octanol with HBr in the presence of sulfuric acid and TBAB . While this process targets n-octyl bromide (C₈H₁₇Br), it underscores the role of phase-transfer catalysts in improving bromide synthesis. For octanoyl bromide, analogous protocols using octanoic acid instead of alcohols are likely employed, though specific industrial data remain proprietary.
Applications in Organic Chemistry
Acylation Reactions
Octanoyl bromide is predominantly used to acylate nucleophiles such as amines, alcohols, and thiols. For example, in peptide chemistry, it introduces octanoyl groups to amino acid side chains, modifying hydrophobicity and bioavailability. A recent study utilized N-octanoyl derivatives to enhance the thermostability of dopamine analogs, illustrating its indirect role in neurochemical research .
Polymer Science
The compound’s ability to initiate polymerization reactions has been explored in the synthesis of polyesters and polyamides. By reacting with diols or diamines, octanoyl bromide facilitates chain elongation, yielding polymers with tailored mechanical properties.
Pharmaceutical Intermediates
Octanoyl bromide derivatives are intermediates in antiviral and antifungal agents. For instance, acylated sugars synthesized using this reagent exhibit enhanced membrane permeability, a critical factor in drug delivery .
Recent Research Developments
Bioconjugation Techniques
A 2024 study demonstrated octanoyl bromide’s utility in lipidating proteins for vaccine adjuvants. By acylating lysine residues, researchers improved antigen presentation in murine models .
Green Chemistry Innovations
Efforts to reduce solvent waste have led to solvent-free acylation protocols. Ball milling octanoic acid with PBr₃ yielded octanoyl bromide with 92% efficiency, minimizing environmental impact.
Catalytic Asymmetric Reactions
Palladium-catalyzed acylations using octanoyl bromide achieved enantioselectivities >90%, enabling the synthesis of chiral esters for antihypertensive drugs .
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